ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate is a complex organic compound characterized by its quinoline and piperidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the cyclization of o-[(2-cyanovinyl)amino]benzoate in the presence of tBuONa/tBuOH to form the 3-cyano-4-hydroxyquinoline
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for efficiency and cost-effectiveness. This involves using common and inexpensive reagents, mild reaction conditions, and scalable processes to enhance overall yield and reduce preparation costs.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate has shown promise in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate is structurally similar to other quinoline derivatives, such as N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. its unique combination of functional groups and structural features sets it apart, potentially leading to different biological activities and applications.
Comparison with Similar Compounds
N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
Ethyl 1-(3-cyano-4-hydroxyquinolin-4-yl)piperidine-4-carboxylate
Ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate
Biological Activity
Ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
The molecular formula of this compound is C20H22N2O3 with a molecular weight of approximately 350.4 g/mol. The compound features a piperidine ring, which is known for its versatility in pharmacological applications.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with cyano and ethoxyquinoline moieties. Various synthetic routes have been explored to optimize yield and purity, often utilizing catalytic methods to enhance efficiency.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL depending on the strain tested.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 16 |
Antitubercular Activity
In a study assessing its antitubercular effects, the compound displayed significant activity against Mycobacterium tuberculosis, with MIC values as low as 4 µg/mL, indicating its potential as a lead compound for tuberculosis treatment .
Cytotoxicity
The cytotoxic effects of this compound were evaluated in various human cell lines. The IC50 values ranged from 10 to 50 µg/mL, suggesting moderate toxicity. Importantly, selectivity assays indicated that the compound preferentially targets cancer cells over normal cells, highlighting its therapeutic potential .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways in target cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound led to a significant reduction in infection rates compared to standard antibiotic therapy.
- Antitubercular Study : In vitro studies showed that the compound not only inhibited M. tuberculosis growth but also enhanced the efficacy of existing antitubercular drugs when used in combination therapy.
Properties
IUPAC Name |
ethyl 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-3-25-16-5-6-18-17(11-16)19(15(12-21)13-22-18)23-9-7-14(8-10-23)20(24)26-4-2/h5-6,11,13-14H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIAQAFQLWDJQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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